

# **Application Notes and Protocols for Studying FGFR2 Fusion Proteins Using E7090 Succinate**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant FGFR2 signaling, often driven by gene fusions, is a key oncogenic driver in various cancers, particularly intrahepatic cholangiocarcinoma (iCCA).[2][3] **E7090 succinate**, also known as tasurgratinib, is a potent and selective oral inhibitor of FGFR1, 2, and 3.[4][5] These characteristics make it a valuable tool for studying the biology of FGFR2 fusion proteins and a promising therapeutic agent for cancers harboring these alterations.

These application notes provide a comprehensive overview of the use of **E7090 succinate** in preclinical and clinical research focused on FGFR2 fusion proteins. Detailed protocols for key experiments are provided to guide researchers in their studies.

## **Mechanism of Action of E7090 Succinate**

**E7090 succinate** is a tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[4][5] It binds to the ATP-binding pocket of the FGFR kinase domain, preventing its activation and subsequent downstream signaling.[1] This inhibition blocks key signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1][6]



# Preclinical and Clinical Efficacy of E7090 Succinate

#### **Preclinical Studies**

Preclinical studies have demonstrated the potent and selective activity of **E7090 succinate** against cancer cells with FGFR2 alterations.

| Assay                   | Cell Line/Target         | IC50 (nM) | Reference |
|-------------------------|--------------------------|-----------|-----------|
| Kinase Inhibition       | FGFR1                    | 0.71      | [5]       |
| FGFR2                   | 0.50                     | [5]       |           |
| FGFR3                   | 1.2                      | [5]       | _         |
| FGFR4                   | 120                      | [5]       | _         |
| FGFR<br>Phosphorylation | SNU-16 (FGFR2 amplified) | 1.2       | [4][7]    |
| Cell Proliferation      | SNU-16 (FGFR2 amplified) | 5.7       | [7][8]    |

#### **Clinical Trials**

Clinical trials have evaluated the efficacy and safety of **E7090 succinate** (tasurgratinib) in patients with advanced solid tumors harboring FGFR alterations, particularly cholangiocarcinoma with FGFR2 fusions.

A Phase 2 study (NCT04238715) in patients with unresectable, advanced, or metastatic cholangiocarcinoma with FGFR2 fusions who had received prior gemcitabine-based chemotherapy showed promising results.[9][10]



| Parameter                                  | Value       | Confidence Interval<br>(CI) | Reference |
|--------------------------------------------|-------------|-----------------------------|-----------|
| Objective Response<br>Rate (ORR)           | 30.2%       | 90% CI: 20.7-41.0           | [9][11]   |
| Median Duration of Response (DOR)          | 5.6 months  | 95% CI: 3.7-9.3             | [9][11]   |
| Median Progression-<br>Free Survival (PFS) | 5.4 months  | 95% CI: 3.7-5.6             | [12]      |
| Median Overall<br>Survival (OS)            | 13.1 months | 95% CI: 10.8-17.4           | [12]      |

#### Common Treatment-Related Adverse Events (TRAEs)

| Adverse Event                                    | Frequency | Grade ≥3 Frequency | Reference |
|--------------------------------------------------|-----------|--------------------|-----------|
| Hyperphosphatemia                                | 81.0%     | 4.8%               | [12]      |
| Increased Lipase                                 | -         | 6.3%               | [12]      |
| Palmar-plantar<br>erythrodysesthesia<br>syndrome | -         | 3.2%               | [12]      |

# **Signaling Pathways and Experimental Workflows**

#### FGFR2 Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFR2 leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[6][8]





#### Click to download full resolution via product page

Caption: Simplified FGFR2 signaling pathway.

Mechanism of Action of E7090 on FGFR2 Fusion Proteins

FGFR2 gene fusions result in constitutively active FGFR2 kinase domains, leading to uncontrolled downstream signaling. **E7090 succinate** selectively inhibits this kinase activity, thereby blocking the oncogenic signaling cascade.



Click to download full resolution via product page

Caption: Inhibition of FGFR2 fusion protein by E7090.

Experimental Workflow for Studying E7090 Succinate



A typical workflow for evaluating the efficacy of **E7090 succinate** against FGFR2 fusion-positive cancers involves in vitro cell-based assays and in vivo animal models.



Click to download full resolution via product page

Caption: Workflow for **E7090 succinate** evaluation.



## **Experimental Protocols**

1. Western Blot for FGFR2 Phosphorylation

This protocol is for assessing the inhibition of FGFR2 phosphorylation by **E7090 succinate** in cancer cells.

#### Materials:

- FGFR2 fusion-positive cancer cell line (e.g., SNU-16)
- · Complete cell culture medium
- E7090 succinate
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
  - Rabbit anti-phospho-FGFR (Tyr653/654)
  - Rabbit anti-FGFR2
  - Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
  - Rabbit anti-ERK1/2



- Rabbit anti-phospho-AKT (Ser473)
- Rabbit anti-AKT
- Mouse anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

#### Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of E7090 succinate (e.g., 0, 1, 10, 100 nM) for 4 hours.
   [7] Include a DMSO vehicle control.
- Lyse the cells in lysis buffer and determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Quantify band intensities and normalize to the loading control.
- 2. Cell Proliferation Assay

This protocol measures the effect of **E7090 succinate** on the proliferation of cancer cells.



#### Materials:

- FGFR2 fusion-positive and negative cancer cell lines
- Complete cell culture medium
- E7090 succinate
- DMSO
- 96-well plates
- Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
- Plate reader

#### Procedure:

- Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
- Treat cells with a range of concentrations of **E7090 succinate** for 72 hours.[7]
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the IC50 value, which is the concentration of E7090 succinate that inhibits cell proliferation by 50%.
- 3. In Vivo Xenograft Model

This protocol evaluates the antitumor activity of **E7090 succinate** in a mouse xenograft model.

#### Materials:

Immunocompromised mice (e.g., nude or SCID)



- FGFR2 fusion-positive cancer cells
- Matrigel (optional)
- E7090 succinate
- Vehicle for oral administration
- Calipers
- Animal balance

#### Procedure:

- Subcutaneously inject cancer cells (e.g., 5 x 10<sup>6</sup> cells) into the flank of the mice.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer E7090 succinate orally once daily at the desired dose (e.g., 6.25-50 mg/kg).[8]
   The control group receives the vehicle.
- Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

## **Detection of FGFR2 Fusions**

Accurate detection of FGFR2 fusions is crucial for identifying patients who may benefit from **E7090 succinate** treatment. Several methods are available:



- Fluorescence In Situ Hybridization (FISH): Uses fluorescent probes to detect chromosomal rearrangements. Break-apart probes are commonly used to identify FGFR2 rearrangements in a partner-agnostic manner.[12]
- Next-Generation Sequencing (NGS): DNA- or RNA-based NGS panels can identify known and novel fusion partners with high sensitivity and specificity.[1][12]
- Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Can be used to detect specific, known FGFR2 fusions.
- Immunohistochemistry (IHC): Can detect the overexpression of the FGFR2 protein, which
  may be indicative of an underlying gene fusion, but it is less specific.

## Conclusion

**E7090 succinate** is a powerful tool for investigating the role of FGFR2 fusion proteins in cancer. Its high selectivity and potent inhibitory activity make it suitable for a range of in vitro and in vivo studies. The detailed protocols provided in these application notes will assist researchers in designing and executing experiments to further elucidate the biology of FGFR2 fusions and to evaluate the therapeutic potential of FGFR inhibitors. The clinical data for tasurgratinib underscore the importance of targeting FGFR2 fusions in cancers like cholangiocarcinoma, offering a promising treatment option for patients with these specific genetic alterations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. FGFR2 Fusion Testing Can Inform Treatment in iCCA [hcp.pemazyre.com]
- 2. researchgate.net [researchgate.net]
- 3. biomarker.onclive.com [biomarker.onclive.com]
- 4. medchemexpress.com [medchemexpress.com]



- 5. ascopubs.org [ascopubs.org]
- 6. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ascopubs.org [ascopubs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. E7090 succinate | FGFR inhibitor | Probechem Biochemicals [probechem.com]
- 12. FGFR2 testing in cholangiocarcinoma: translating molecular studies into clinical practice
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying FGFR2
  Fusion Proteins Using E7090 Succinate]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3324503#using-e7090-succinate-to-study-fgfr2-fusion-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com